Ingenol mebutate has a dual mechanism of action when used for the treatment of actinic keratoses. It induces rapid lesion necrosis followed by a lesion-specific immune response. The rapid destruction of actinic keratosis lesions is followed by a neutrophil-mediated, antibody-dependent cellular cytotoxicity that targets any residual dysplastic epidermal cells1. Further investigation into ingenol mebutate's mechanism of action reveals that it signals via the PKC/MEK/ERK pathway in keratinocytes and induces the expression of interleukin decoy receptors IL1R2 and IL13RA2. This signaling pathway is crucial for the drug-induced cell death in keratinocyte-derived cells, including squamous cell carcinoma (SCC) cells2.
Mebudipine, a calcium channel blocker, exhibits a vasoselective action by inhibiting KCl-induced contractions in isolated rat aortic rings. Its effect is time- and voltage-dependent, which may explain its vasoselective action. Mebudipine also has a negative chronotropic effect and a minor negative inotropic action, suggesting potential use in cardiovascular diseases4. Mebutamate, on the other hand, acts centrally by reducing the amplitude of blood pressure rises elicited by electrical stimulation of cardiovascular centers in the brain stem. It reduces vascular peripheral resistance without altering cardiac output and does not affect the autonomic nervous system5. The hypotensive action of mebutamate is attributed to both a direct vasodilator effect and an inhibition of the sympathetic vasomotor outflow6.
Ingenol mebutate is used in dermatology for the treatment of actinic keratoses. Its rapid mode of action and short dosing period of 2-3 days make it a favorable option compared to other field therapies. The safety and tolerability of ingenol mebutate have been reviewed in clinical studies, showing that most local skin responses are mild to moderate in intensity and transient3.
Mebudipine and mebutamate have applications in cardiovascular medicine due to their hypotensive effects. Mebudipine's vasoselective action and mebutamate's central action on the brain stem vasomotor centers make them potential candidates for treating hypertension. Mebutamate's ability to lower blood pressure without affecting the autonomic nervous system or cardiac output is particularly noteworthy5 6.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 18120-67-7